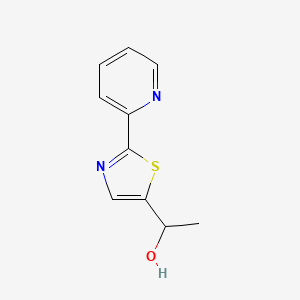

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanol |

InChI |

InChI=1S/C10H10N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-7,13H,1H3 |

InChI Key |

MIZIWQNMEXBXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches for the Construction of Pyridine-Thiazole Core Structures

The assembly of the pyridine-thiazole core is a critical phase in the synthesis of the target molecule and its analogs. This process typically involves the sequential or convergent formation of the two heterocyclic rings.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. This classical method involves the condensation reaction between an α-haloketone and a thioamide. The versatility of this reaction allows for the preparation of a wide array of substituted thiazoles by varying the starting materials.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally friendly conditions. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating.

Beyond the Hantzsch synthesis, other modern routes to thiazole heterocycles have been developed. These include copper-catalyzed multicomponent reactions and solvent-free syntheses, which offer alternative pathways with high efficiency and sustainability.

Table 1: Comparison of Classical and Modern Thiazole Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch Synthesis (Classical) | α-haloketone, Thioamide | Reflux in ethanol (B145695) | Well-established, versatile | Long reaction times, use of volatile organic solvents |

| Microwave-Assisted Hantzsch | α-haloketone, Thioamide | Microwave irradiation | Rapid, high yields | Requires specialized equipment |

| Copper-Catalyzed MCR | Oxime, Anhydride, KSCN | Copper catalyst, mild conditions | Good functional group tolerance | Use of metal catalyst |

| Solvent-Free Synthesis | 2-bromoacetophenones, Thiourea | Catalyst-free, neat | Eco-friendly, rapid, easy workup | Limited to specific substrates |

The integration of the pyridine (B92270) moiety can be achieved through several strategic approaches. A common method involves using a pyridine-containing thioamide as a precursor in the Hantzsch thiazole synthesis. For example, pyridine-2-carbothioamide can react with an appropriate α-haloketone to directly form the 2-(pyridin-2-yl)thiazole core.

Alternatively, the pyridine ring can be introduced after the formation of the thiazole ring through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, can be used to link a halogenated thiazole with a pyridine-boronic acid derivative (Suzuki coupling) or a pyridine-stannane derivative (Stille coupling). These methods provide a high degree of flexibility for the synthesis of diverse pyridine-thiazole structures.

Synthesis of the 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol Scaffold and Its Analogues

Once the pyridine-thiazole core is established, the synthesis of the target compound, this compound, requires the introduction of the ethanol side chain at the 5-position of the thiazole ring. This is typically achieved by first introducing an acetyl group, which is then reduced to the corresponding alcohol.

A plausible synthetic route would involve a Friedel-Crafts acylation of the 2-(pyridin-2-yl)thiazole core with acetyl chloride or acetic anhydride to yield 2-(pyridin-2-yl)-5-acetylthiazole. Subsequent reduction of the ketone functionality affords the desired this compound.

The reduction of the prochiral ketone, 2-(pyridin-2-yl)-5-acetylthiazole, to the chiral alcohol, this compound, can be achieved with high stereoselectivity using various asymmetric reduction methods.

Catalytic asymmetric reduction using chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, with chiral ligands, is a powerful approach. For instance, Noyori's catalyst systems for the asymmetric hydrogenation of ketones can be adapted for this transformation, providing access to either enantiomer of the alcohol with high enantiomeric excess.

Another effective method is the use of stoichiometric chiral reducing agents, such as those derived from boranes. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a stoichiometric borane source, is a well-established method for the enantioselective reduction of ketones.

Table 2: Methods for Stereoselective Ketone Reduction

| Method | Reagent/Catalyst | Reductant | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru/Rh/Ir complexes | H₂ | >95% |

| CBS Reduction | Chiral oxazaborolidine | Borane (BH₃) | >90% |

| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh/Ir complexes | Isopropanol or formic acid | >95% |

Systematic derivatization of the this compound scaffold allows for the exploration of structure-activity relationships and the fine-tuning of its properties.

Thiazole Ring: The thiazole ring can be functionalized at the C4 position through lithiation followed by reaction with an electrophile. Halogenation at this position can also provide a handle for further cross-coupling reactions.

Pyridine Ring: The pyridine ring can be modified at various positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be directed to specific positions depending on the reaction conditions. The nitrogen atom of the pyridine ring can also be quaternized to form pyridinium salts.

Hydroxylic Group: The hydroxyl group of the ethanol side chain is a prime site for derivatization. It can be readily converted into esters through reaction with acyl chlorides or carboxylic acids (esterification), or into ethers by reaction with alkyl halides (etherification). These modifications can significantly alter the polarity and biological activity of the parent compound.

Innovations in Green Chemistry and Catalysis for Pyridine-Thiazole Synthesis

Recent innovations in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods for the synthesis of pyridine-thiazole derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. This technique has been successfully applied to the Hantzsch thiazole synthesis and other key steps in the formation of pyridine-thiazole scaffolds.

The development of reusable and environmentally benign catalysts is another key area of innovation. Solid-supported catalysts, such as silica-supported tungstosilisic acid, have been shown to be effective for the Hantzsch synthesis. These catalysts can be easily recovered and reused, reducing waste and cost. The use of green solvents, such as water or ionic liquids, or even solvent-free conditions, further enhances the environmental credentials of these synthetic routes. One-pot, multi-component reactions are also gaining prominence as they reduce the number of synthetic steps and purification stages, leading to a more efficient and sustainable process.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific published studies focusing on the computational and theoretical investigations of the compound “this compound” that align with the detailed outline provided.

The explicit requirements for data on Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, conformational landscape exploration, and molecular docking for this exact molecule could not be met. The scientific research necessary to construct the requested article with the specified subsections is not present in the public domain.

Therefore, this article cannot be generated as per the user's strict instructions to focus solely on "this compound" and to adhere to the provided scientific outline. Fabricating or extrapolating data from different but related compounds would violate the core requirements of accuracy and specificity.

Computational and Theoretical Investigations in Molecular Design

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are employed to model the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. These simulations provide detailed information on the stability of the ligand-target complex and the dynamic conformational changes that occur upon binding.

A review of scientific literature did not yield specific molecular dynamics simulation studies conducted on the complex formed between 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol and a biological target. Such studies would typically involve placing the ligand in the binding site of a target protein and simulating their interactions over a period of nanoseconds to microseconds. The resulting trajectories would be analyzed to assess the stability of the binding pose, measure the root-mean-square deviation (RMSD) of the ligand and protein backbone to understand their structural stability, and analyze hydrogen bonds and other non-covalent interactions that are critical for maintaining the complex. Furthermore, these simulations could elucidate the conformational dynamics of both the ligand and the target, revealing how they adapt to each other to form a stable complex.

In Silico Prediction of Molecular Features Relevant to Biological Activity

In silico methods are instrumental in predicting the physicochemical properties of a compound and assessing its potential as a drug candidate. These predictions are often based on the molecule's structure and are used to evaluate its "drug-likeness," which helps to prioritize compounds for further development. For this compound, several key molecular features have been calculated using computational models.

One of the most common frameworks for evaluating drug-likeness is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 g/mol

Log P (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

The computationally predicted properties for this compound indicate that it fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. The molecular weight is well below the 500 g/mol threshold, the calculated Log P is within the acceptable range, and the counts for hydrogen bond donors and acceptors are low. Additionally, the topological polar surface area (TPSA) is a useful predictor of drug transport properties, with a value of 74.3 Ų suggesting good cell membrane permeability. The presence of three rotatable bonds indicates a degree of conformational flexibility, which can be advantageous for binding to a target protein.

| Molecular Feature | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 206.27 g/mol | < 500 | Yes |

| XLogP3-AA (Log P) | 1.2 | < 5 | Yes |

| Hydrogen Bond Donor Count | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 4 | ≤ 10 | Yes |

| Rotatable Bond Count | 3 | N/A | N/A |

| Topological Polar Surface Area (TPSA) | 74.3 Ų | N/A | N/A |

In Vitro Biological Activity Profiling and Mechanism of Action Elucidation

Comprehensive In Vitro Biological Activity Screening

The pyridinyl-thiazole scaffold, a core component of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol, has been the subject of extensive research to explore its biological potential. Various derivatives have been synthesized and evaluated for a range of in vitro activities, demonstrating significant antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties.

Antimicrobial Spectrum Analysis: Antibacterial and Antifungal Activities

Compounds featuring the pyridine (B92270) and thiazole (B1198619) moieties have shown promising antimicrobial effects. The presence of these heterocyclic rings is often associated with enhanced biological activity.

A variety of pyridyl-thiazole hybrids have been synthesized and screened for their antibacterial properties. For instance, new pyridyl-thiazole hybrids of sulfonamides were evaluated against a panel of five Gram-positive bacteria (Bacillus cereus, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, Listeria monocytogenes) and two Gram-negative bacteria (Escherichia coli, Salmonella typhi) researchgate.net. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined and compared to the standard drug nitrofurazone researchgate.net. Notably, compounds bearing a pyridine moiety exhibited significant antimicrobial activity, suggesting their potential as new antibacterial agents researchgate.net.

In another study, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and screened for their antimicrobial activity acs.org. The results from these screenings often highlight the importance of specific substitutions on the core structure for potent antibacterial action.

Furthermore, novel pyrazole derivatives incorporating a thiazol-4-one moiety were screened against three Gram-positive and three Gram-negative bacteria nih.govacs.org. Several of these derivatives displayed excellent activity, with inhibition zones ranging from 25 to 33 mm against bacterial pathogens nih.govacs.org. Specifically, 1,5-dimethylpyrazol-3-one incorporating thiazolin-4-one derivatives demonstrated good antibacterial activity against the tested Gram-negative bacteria with MIC values ranging from 0.43 to 0.98 µg/mL and against Gram-positive bacteria with MIC values from 0.95 to 0.98 µg/mL, comparable to ciprofloxacin nih.gov.

The following table summarizes the antimicrobial activity of selected pyridinyl-thiazole derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| Pyridyl-thiazole sulfonamides | Gram-positive & Gram-negative bacteria | Significant antimicrobial activity | researchgate.net |

| Pyrazole-thiazole derivatives | Bacterial pathogens | Inhibition zones of 25-33 mm | nih.govacs.org |

| Pyrazolo-thiazolin-4-one derivatives | C. albicans | MIC values of 0.45 and 0.43 µg/mL | nih.gov |

The antitubercular activity of compounds containing the pyridinyl-thiazole scaffold has also been investigated. Pyridyl chalcones, which can be considered related structures, have shown inhibitory activity against Mycobacterium tuberculosis H37Rv. Specifically, pyridyl chalcones with lipophilic A-rings, such as dichloro-phenyl, pyrene-1-yl, and biphenyl-4-yl moieties, were the most potent, with IC90 values ranging from 8.9 to 28 µM mdpi.com.

Furthermore, a study on 2-aminothiazoles identified that a 2-pyridyl moiety at the C-4 position is crucial for activity against M. tuberculosis nih.gov. Replacement of the pyridine ring resulted in a loss of activity, underscoring the importance of this specific structural feature nih.gov. One of the representative compounds from this class demonstrated rapid bactericidal activity, leading to complete sterilization of M. tuberculosis cultures within 7 days at a concentration of 0.625 µM nih.gov.

Anti-Inflammatory Modulatory Effects in Cellular Models

Several studies have highlighted the anti-inflammatory potential of pyridine- and thiazole-based compounds. A new class of hydrazides linking pyridine and thiazole moieties was evaluated for in vitro anti-inflammatory activity using the bovine serum albumin denaturation method nih.gov. The compounds exhibited inhibition with IC50 values in the range of 46.29–100.60 μg/mL nih.gov. The presence of a hydroxyl group on the phenyl ring or the inclusion of other heterocyclic moieties was found to contribute to good inhibitory activity nih.gov. Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes, and various synthetic compounds containing a thiazole core have been explored for their anti-inflammatory properties nih.gov.

In another study, new pyrazolyl thiazolones were synthesized and shown to exert anti-inflammatory actions through mechanisms including COX-2 and 15-LOX inhibition nih.gov. The most active compounds had COX-2 inhibitory activities comparable to celecoxib, with IC50 values of 0.09–0.14 µM nih.gov.

The anti-inflammatory activity of selected compounds is presented in the table below.

| Compound Class | Assay | IC50 Value | Reference |

| Pyridine-thiazole hydrazides | Bovine serum albumin denaturation | 46.29–100.60 µg/mL | nih.gov |

| Pyrazolyl thiazolones | COX-2 Inhibition | 0.09–0.14 µM | nih.gov |

Antioxidant Capacity Assessment by In Vitro Assays

The antioxidant potential of thiazole derivatives has been evaluated using various in vitro methods. A study on novel indolyl-thiazole derivatives assessed their free radical scavenging activity using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radicals nih.gov. The scavenging potential of these derivatives varied based on their specific substitutions nih.gov.

Another study investigated the antioxidant properties of novel thiazolo[4,5-b]pyridine derivatives by measuring their scavenging activity against DPPH radicals pensoft.net. The synthesis of these compounds aimed to create substances with a favorable pharmacological profile, including antioxidant effects pensoft.net.

The antioxidant activity of phenolic thiazoles was tested through multiple methods, including ferric ion reducing antioxidant power, radical scavenging effect using DPPH and ABTS radicals, and scavenging of hydrogen peroxide mdpi.com. The presence of phenolic groups and a hydrazone moiety in the structure was credited for the remarkable antioxidant and antiradical activity mdpi.com.

Enzyme Inhibition Studies and Target Identification

The pyridinyl-thiazole scaffold has been identified as a key component in the development of various enzyme inhibitors. For instance, a series of 5-(pyridin-2-yl)thiazoles were synthesized and evaluated for their inhibitory activity against transforming growth factor-beta type 1 receptor (ALK5) kinase in cell-based luciferase reporter assays nih.gov. Certain derivatives showed more than 95% inhibition at a concentration of 0.1 µM nih.gov.

In the context of antimicrobial action, novel pyrazole derivatives incorporating a thiazol-4-one moiety were studied as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR) nih.govacs.org. A molecular docking study was also performed to understand the binding mode of these compounds with their target enzymes nih.gov.

Furthermore, some pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been evaluated as dual CDK2/GSK3β kinase inhibitors nih.gov. Certain derivatives showed stronger inhibitory activity against CDK2/cyclin A compared to the reference compound roscovitine nih.gov.

Other In Vitro Biological Modulations (e.g., Antidiabetic, Anti-HIV, Antimalarial Activities)

The pyridinyl-thiazole scaffold is present in a variety of molecules demonstrating a broad range of biological activities.

Antidiabetic Activity: Thiazole derivatives are well-known for their potential in managing diabetes. The thiazolidinedione class of molecules, for example, has been instrumental in treating type 2 diabetes mellitus nih.gov. The broader family of thiazole-containing compounds is explored for antidiabetic effects through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase and by mitigating oxidative stress associated with the disease nih.govscielo.brresearchgate.net.

Anti-HIV Activity: Compounds containing thiazole and pyridine rings have been identified as inhibitors of HIV replication nih.govmdpi.com. Research into phenylethylthiazolylthiourea (PETT) analogs has led to the discovery of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) researchgate.net. Although many of the synthesized adamantyl-thiazolyl-oxadiazole compounds were found to be inactive, certain derivatives showed promising anti-HIV-1 and anti-HIV-2 activity, as detailed in the table below researchgate.net.

Table 1: In Vitro Anti-HIV Activity of Selected Thiazole Derivatives

| Compound | HIV-1 (IIIB) EC₅₀ (µM) | HIV-2 (ROD) EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) HIV-1 | Selectivity Index (SI) HIV-2 |

|---|---|---|---|---|---|

| 13 | > 22.32 | 1.79 | 33.22 | > 1.5 | 18.5 |

| 14 | > 21.41 | 2.93 | 11.72 | > 0.5 | 4 |

Data sourced from related thiazole compounds to illustrate the potential of the scaffold. researchgate.net

Antimalarial Activity: The search for novel antimalarial agents has led to the investigation of various heterocyclic compounds. Molecules incorporating pyridine and thiazole or related triazole rings have demonstrated activity against Plasmodium falciparum nih.govresearchgate.netnih.gov. For example, 5-pyridin-2-yl-1H- nih.govscielo.bracs.orgtriazole-3-carboxylic acid ethyl ester was found to have an IC₅₀ of 176 µM against the 3D7 strain of P. falciparum nih.gov.

Elucidation of Molecular Mechanisms of Action

Identification and Validation of Specific Cellular and Molecular Targets (e.g., Protein-Ligand Binding, Receptor Interactions)

Identifying the specific molecular targets is crucial to understanding a compound's biological effects. For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, which is structurally analogous to the compound of interest, cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) have been identified as primary targets acs.org. A derivative from this class, compound 78, exhibited high potency with Kᵢ values of 1 nM for CDK4 and 34 nM for CDK6 acs.org. This specific protein-ligand interaction highlights the potential for this chemical class to act as potent and selective enzyme inhibitors.

For other thiazole derivatives, different molecular targets have been proposed. Some complexes containing a (pyridin-2-yl)-1H-1,2,3-triazole scaffold are thought to act as DNA intercalators acs.orgnih.gov. Additionally, studies on certain pyrano[2,3-d]thiazole hybrids have pointed to DNA-Topo II complex as a prospective target, with molecular docking studies indicating a strong binding affinity via an intercalative mode nih.gov.

Characterization of Downstream Cellular Pathways and Signaling Cascades Involved in Biological Responses

Once a compound binds to its molecular target, it triggers a cascade of downstream cellular events. For the highly selective CDK4/6 inhibitor based on the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, the downstream effect is a block in cell cycle progression acs.org. Inhibition of CDK4/6 activity prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This ultimately leads to the accumulation of cells in the G1 phase of the cell cycle. In MV4-11 cells, treatment with one such inhibitor at a concentration of 0.40 µM resulted in 85% of the cell population accumulating in the G1 phase, compared to 61% in untreated cells acs.org. In other contexts, such as with certain metal-based benzothiazole complexes, the generation of reactive oxygen species (ROS) has been identified as a significant downstream effect acs.org.

Phenotypic Screening Strategies for Unbiased Target Discovery

Phenotypic screening is a powerful, unbiased approach to drug discovery where compounds are tested for their ability to produce a desired change in cell or organism phenotype without a preconceived notion of the molecular target. This strategy has been successfully employed to identify novel therapeutic agents from libraries of heterocyclic compounds mdpi.com. For example, phenotypic assays using surrogate nematodes were used to identify novel macrofilaricidal compounds, leading to the optimization of a series of amino-thiazole molecules nih.gov. Similarly, high-throughput phenotypic screening of compound libraries against parasites like Trypanosoma brucei has enabled the identification of potent antitrypanosomatidic agents lshtm.ac.uknih.gov. These approaches allow for the discovery of compounds acting through novel mechanisms of action, which can then be further investigated to identify the specific molecular targets and pathways involved.

An in-depth analysis of the structure-activity relationships (SAR) of the chemical compound this compound and its analogs is crucial for the rational design of new therapeutic agents. This article explores the methodologies used to elucidate these relationships, the influence of structural modifications on biological activity, stereochemical considerations, and the development of predictive quantitative structure-activity relationship (QSAR) models.

Preclinical in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Vitro Absorption and Permeability Assessment

The assessment of a compound's ability to permeate through the intestinal epithelium is a critical step in evaluating its potential for oral absorption. europa.eu

Cell-based models, such as Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, are extensively used to predict the intestinal permeability of drug candidates. srce.hreuropa.eu Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized cells that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. nih.govnih.gov

In a typical permeability assay, the compound is added to the apical (donor) side of the cell monolayer, and its appearance on the basolateral (receiver) side is measured over time. The apparent permeability coefficient (Papp) is then calculated. Compounds are generally classified as having low, moderate, or high permeability based on their Papp values. europa.euresearchgate.net

To investigate the potential for active transport, bidirectional permeability is often assessed by measuring transport from the basolateral to the apical side as well. A significant difference between the apical-to-basolateral and basolateral-to-apical Papp values can indicate the involvement of efflux transporters like P-glycoprotein (P-gp). researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Apparent Permeability (Papp) A to B (x 10-6 cm/s) | 5.0 | Moderate Permeability |

| Apparent Permeability (Papp) B to A (x 10-6 cm/s) | 15.0 | Potential substrate for efflux transporters |

| Efflux Ratio (Papp B to A / Papp A to B) | 3.0 |

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for predicting its in vivo clearance and potential for drug-drug interactions. nih.govresearchgate.net

Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used to assess metabolic stability. nih.govresearchgate.net The compound is incubated with liver microsomes, and the decrease in its concentration over time is measured to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Hepatocytes are also used as they provide a more complete picture of metabolism, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. srce.hr

CYP inhibition studies are conducted to evaluate the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which can lead to drug-drug interactions. springermedizin.de The half-maximal inhibitory concentration (IC50) is determined for each isoform. CYP induction studies, typically performed in cultured human hepatocytes, assess whether a compound can increase the expression of CYP enzymes.

| Parameter | Value | Interpretation |

|---|---|---|

| Human Liver Microsomal Half-life (t½, min) | 45 | Moderate Stability |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | Moderate Clearance |

| CYP3A4 Inhibition (IC50, µM) | > 50 | Low potential for inhibition |

| CYP2D6 Inhibition (IC50, µM) | 25 | Moderate potential for inhibition |

Following incubation with liver microsomes or hepatocytes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used to detect and identify potential metabolites. frontiersin.org By comparing the mass spectra of the parent compound and its metabolites, common metabolic pathways such as hydroxylation, oxidation, or conjugation can be elucidated. Identifying the major metabolites is important as they may contribute to the pharmacological activity or potential toxicity of the drug.

In Vitro Plasma Protein Binding Evaluation

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution, clearance, and pharmacological effect. nih.govnih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted.

Common methods for determining plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. mdpi.comresearchgate.net The percentage of the compound bound to plasma proteins is determined across a range of concentrations.

| Species | Plasma Protein Binding (%) | Interpretation |

|---|---|---|

| Human | 85 | Moderate to High Binding |

| Rat | 78 | Moderate Binding |

| Dog | 92 | High Binding |

Prediction of Potential Drug-Drug Interactions using In Vitro Methodologies

Data from in vitro ADME studies are crucial for predicting the potential for drug-drug interactions (DDIs). srce.hr For example, if a compound is a potent inhibitor of a specific CYP enzyme, it may increase the plasma concentrations of other drugs that are metabolized by that enzyme, potentially leading to adverse effects. springermedizin.de Similarly, if a compound is highly bound to plasma proteins, it could displace other co-administered drugs from their binding sites, increasing their free concentration and pharmacological effect. nih.gov In vitro transporter studies can also identify if a compound is a substrate or inhibitor of key uptake or efflux transporters, which is another important mechanism for DDIs.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications Stemming from Preclinical Insights

Preclinical studies on various pyridine-thiazole derivatives have revealed significant potential, primarily in oncology. These insights form a strong basis for exploring the therapeutic applications of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol.

The anticancer activity of this class of compounds is a major area of investigation. wisdomlib.org Research has demonstrated that novel pyridine-thiazole hybrid molecules exhibit potent cytotoxic action against a panel of tumor cell lines, including those derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. nih.govcurehunter.com For instance, certain derivatives have shown high antiproliferative activity with impressive selectivity for cancer cells over normal human keratinocytes. nih.govresearcher.life A notable derivative, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, displayed an IC50 value of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, while its IC50 in pseudo-normal human cell lines was greater than 50 µM, indicating a favorable selectivity index. nih.govresearcher.life

The proposed mechanisms of action for these compounds are diverse, suggesting multiple avenues for therapeutic intervention. One suggested mechanism involves the induction of genetic instability in tumor cells. nih.govcurehunter.com This is supported by findings that the cytotoxic activity of certain derivatives was significantly reduced when tumor cells were preincubated with a PARP1 inhibitor, and that the compounds could affect DNA nativity and alter nucleus morphology. nih.govcurehunter.com Other thiazole-containing molecules are known to block cancer cell growth by inhibiting various key proteins and kinases, such as MMP, Bcl-2, HDACs, STAT3, c-Met kinase, and CDK1. nih.gov

Future research on this compound should involve comprehensive screening against a wide array of cancer cell lines to determine its specific anticancer profile. Mechanistic studies will be crucial to identify its molecular targets and pathways, building on the knowledge from related compounds. Beyond cancer, the broad biological activity of thiazoles suggests potential applications in other areas, such as antimicrobial and anti-inflammatory therapies, which warrant investigation. sciencescholar.usresearchgate.netresearchgate.net

Table 1: Preclinical Anticancer Activity of Representative Pyridine-Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50) | Key Findings |

|---|---|---|---|

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 µM | Highly potent and selective against leukemia cells compared to normal cells (>50 µM). nih.govresearcher.life |

| 4h (A 1,3,4-Thiadiazole derivative) | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 µM | Showed higher potency than the reference drug Harmine. nih.gov |

| 4h (A 1,3,4-Thiadiazole derivative) | HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 µM | Demonstrated excellent performance against liver cancer cells. nih.gov |

| Pyrazolyl–thiazole (B1198619) derivative 7c | Bacillus subtilis | 16 mm (Zone of Inhibition) | Exhibited high antibacterial activity. nih.gov |

| Pyrazolopyridine derivative 5a | HepG-2 (Hepatocellular Carcinoma) | 3.42 ± 1.31 µM | Showed significant cytotoxicity and selectivity toward liver cancer cells. nih.gov |

| Pyrazolopyridine derivative 5b | HepG-2 (Hepatocellular Carcinoma) | 3.56 ± 1.5 µM | Demonstrated potent activity against liver cancer, comparable to derivative 5a. nih.gov |

Advancing Compound Design and Optimization through Integrated Computational Approaches

Integrated computational methods are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, these approaches can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Molecular docking simulations are frequently employed to predict the binding affinities and interaction patterns of thiazole derivatives with their biological targets. nih.govnih.gov By docking compounds into the active sites of key enzymes or receptors, such as protein kinases or penicillin-binding proteins, researchers can gain insights into the structural basis of their activity. nih.govnih.gov This understanding is crucial for structure-based drug design, allowing for the rational modification of the lead compound to enhance its interactions with the target.

Density Functional Theory (DFT) calculations provide deeper insights into the electronic properties of the molecules, such as their geometry and electronic energy values, which can be correlated with their biological activity. nih.gov These computational studies help in understanding the structure-activity relationships (SAR) of the synthesized compounds. bohrium.com

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are vital for evaluating the drug-like properties of new compounds early in the discovery pipeline. nih.gov Physicochemical properties can be calculated to assess compliance with frameworks like Lipinski's rule of five, which helps predict oral bioavailability. acs.org By integrating these computational approaches, future research can systematically optimize the structure of this compound to generate next-generation therapeutic candidates with enhanced efficacy and a lower likelihood of failure in later developmental stages.

Table 2: Application of Computational Approaches in Thiazole Derivative Research

| Computational Method | Application in Drug Design and Optimization | Example from Research |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of compounds with biological targets (e.g., enzymes, receptors). nih.gov | Used to explore interactions with targets like penicillin-binding proteins and sterol 14α-demethylase to understand antimicrobial activity. nih.gov |

| Density Functional Theory (DFT) | Performs geometry optimization and calculates electronic properties to understand molecular stability and reactivity. nih.gov | Employed to gain insights into the electronic properties of pyrazolyl–thiazole derivatives. nih.gov |

| Molecular Dynamics (MD) Simulation | Evaluates the stability of ligand-protein complexes over time. nih.gov | A 20 ns MD simulation revealed the DNA binding stability of a pyridine-thiazole metal complex, corroborating experimental findings. nih.gov |

| In Silico ADME Prediction | Assesses physicochemical and pharmacokinetic properties (e.g., drug-likeness, bioavailability). nih.gov | Performed for pyrazolopyridine derivatives to predict their characteristics as potential drug candidates. nih.gov |

Leveraging Advanced In Vitro Models for Deeper Biological Understanding

To bridge the gap between preclinical findings and clinical outcomes, it is essential to utilize advanced in vitro models that more accurately mimic human physiology. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, which can lead to poor prediction of a drug's efficacy and toxicity in humans. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer significant advantages. nih.govmdpi.com These models maintain cell differentiation and gene expression levels that closely resemble those in actual organs. mdpi.com Spheroids, which are multicellular aggregates, can be used to model the layered structure of solid tumors, where inner cells have limited access to oxygen and nutrients, a feature that often contributes to drug resistance. youtube.com Organoids are even more complex, self-organizing structures derived from stem cells that can replicate the architecture and function of specific organs. nih.govsciltp.com

The use of these 3D models would allow for a more nuanced investigation of the biological effects of this compound. pasteur.fr For instance, testing the compound on tumor organoids derived from patients could provide insights into personalized therapeutic responses. sciltp.com Furthermore, organ-on-a-chip technology, which uses microfluidic devices to create cellular microenvironments that simulate organ-level physiology, can be employed to study multi-organ interactions and assess potential toxicity in a more holistic manner. mdpi.com Leveraging these advanced in vitro systems will provide a deeper and more clinically relevant understanding of the compound's mechanism of action, efficacy, and potential liabilities before moving into more complex in vivo studies.

Fostering Interdisciplinary Research and Collaborative Initiatives in Chemical Biology and Medicinal Chemistry

The journey of a compound from initial discovery to a potential therapeutic is a complex, multi-stage process that necessitates a highly collaborative and interdisciplinary approach. The development of this compound will require the integrated expertise of researchers from diverse fields.

Medicinal chemists are essential for the rational design and synthesis of novel analogues and for establishing a robust structure-activity relationship (SAR). bohrium.com They work in close collaboration with computational chemists, who employ molecular modeling and data analysis to guide the optimization process, making it more efficient and targeted. rsc.org

Chemical biologists and pharmacologists play a critical role in elucidating the compound's mechanism of action. This involves identifying its molecular targets, validating its engagement with these targets in cellular and in vivo models, and characterizing its downstream biological effects. Their work is fundamental to understanding both the therapeutic potential and the potential for off-target effects.

Translating a promising compound into a clinical candidate requires a concerted effort that brings these disciplines together. Fostering collaborative initiatives, such as academic-industrial partnerships and multi-institutional research consortiums, can provide the necessary resources, infrastructure, and diverse expertise to overcome the significant hurdles in drug development. Such collaborations facilitate the seamless flow of information from basic discovery to preclinical and, eventually, clinical development, ultimately accelerating the potential delivery of new and effective therapies to patients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of thiazole-pyridine hybrids typically involves condensation reactions. For example, thiazole rings can be formed via Hantzsch thiazole synthesis by reacting α-haloketones with thiourea derivatives under reflux in ethanol . Tailoring reaction conditions, such as using absolute ethanol as a solvent and adjusting reflux time (e.g., 4–8 hours), can enhance yield. Monitoring reaction progress via TLC with ethyl acetate as a mobile phase is critical . Post-synthesis purification via recrystallization (e.g., hot ethanol) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiazole and pyridine rings. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and C-S bonds . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates stoichiometry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., pyridine-thiazole derivatives). Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid prolonged skin exposure due to potential irritation/corrosion risks . Store in airtight containers away from light to prevent degradation. Emergency procedures should include rinsing exposed areas with water and consulting chemical safety protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what validation methods are recommended?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers). Validate predictions using in vitro assays, such as antimicrobial susceptibility testing (MIC values) or cytotoxicity assays (MTT protocol) . For example, thiazole derivatives have shown activity against methicillin-resistant bacteria, which can serve as a benchmark .

Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement due to their robustness in handling high-resolution data. Cross-validate results with other software (e.g., Olex2) to resolve discrepancies. If twinning or disorder is observed, employ the TWIN/BASF commands in SHELXTL or apply Hirshfeld atom refinement (HAR) for accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?

- Methodological Answer : Synthesize analogs with substitutions on the pyridine ring (e.g., electron-withdrawing groups at the 4-position) or thiazole moiety (e.g., methylsulfonyl derivatives). Test these analogs against disease-specific targets (e.g., kinase inhibitors) and analyze trends in IC₅₀ values. Use QSAR models to correlate structural features with activity .

Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity data across different assay platforms?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity). Use statistical tools (e.g., ANOVA) to assess inter-assay variability. Replicate experiments in triplicate and report mean ± SEM .

Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?

- Methodological Answer : Impurities may arise from incomplete purification or side reactions. Re-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and reacquire NMR in deuterated solvents (e.g., DMSO-d₆). For tautomeric ambiguities (e.g., thiazole ring protons), use 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.